Structural Differentiation from 2-Aminoquinoline MCHr1 Antagonists via 4-Phenylpiperazine Substitution
The target compound is structurally distinct from the 2-amino-8-alkoxyquinoline series (e.g., compound 21 in Souers et al., 2004) due to its 4-phenylpiperazine group at the quinoline 2-position [1]. While quantitative binding and functional data for the target compound are not publicly available, related 2-(4-phenylpiperazin-1-yl)quinoline scaffolds have been profiled in receptor binding assays. For instance, a close analog, 6-(4-methylpiperidin-1-yl)sulfonyl-2-(4-phenylpiperazin-1-yl)quinoline, displayed an EC50 > 100,000 nM against the apelin receptor and the type-1 angiotensin II receptor [2], indicating that the phenylpiperazine group imposes significant selectivity constraints. This suggests the target compound will exhibit a different selectivity profile compared to the nanomolar-potent 2-aminoquinoline MCHr1 antagonists.
| Evidence Dimension | Receptor binding selectivity profile |
|---|---|
| Target Compound Data | No publicly available quantitative binding data for the specific compound |
| Comparator Or Baseline | 2-amino-8-alkoxyquinoline MCHr1 antagonists (e.g., compound 21: sub-nanomolar MCHr1 binding affinity, good functional potency, excellent CNS exposure) [1] vs. 6-(4-methylpiperidin-1-yl)sulfonyl-2-(4-phenylpiperazin-1-yl)quinoline (EC50 > 100,000 nM at apelin and angiotensin II receptors) [2] |
| Quantified Difference | Qualitative divergence in selectivity: 2-amino series shows high MCHr1 affinity; phenylpiperazine analogs can be inactive at certain GPCRs |
| Conditions | MCHr1 binding and functional antagonist assays (2-amino series); apelin and angiotensin II receptor EC50 assays (phenylpiperazine analog) |
Why This Matters
The 4-phenylpiperazine substitution is expected to narrow or redirect receptor selectivity, which is critical for researchers seeking to avoid off-target effects at aminergic receptors.
- [1] Souers, A. J., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 3. Bioorganic & Medicinal Chemistry Letters, 14(19), 4883–4886. View Source
- [2] BindingDB. (n.d.). BDBM76139: 6-(4-methylpiperidin-1-yl)sulfonyl-2-(4-phenylpiperazin-1-yl)quinoline. EC50 data for apelin and angiotensin II receptors. View Source
